The Core Mechanism of Diacylglycerol Acyltransferase-1 Inhibition: A Technical Guide
The Core Mechanism of Diacylglycerol Acyltransferase-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] This integral membrane protein, located in the endoplasmic reticulum, esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[1][3] Due to its pivotal role in lipid homeostasis, DGAT1 has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][4] This technical guide provides an in-depth exploration of the mechanism of action of DGAT1 inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Mechanism of Action
The fundamental mechanism of action of DGAT1 inhibitors is the competitive or non-competitive blockage of the DGAT1 enzyme's active site, preventing the binding of its substrates, diacylglycerol and fatty acyl-CoA.[1] This inhibition directly curtails the synthesis of new triglycerides. Recent structural studies have revealed that inhibitors can bind within the fatty acyl-CoA substrate binding tunnel of DGAT1. For instance, some inhibitors block access to the tunnel entrance, while others extend deeper into the enzyme, interacting with catalytic residues.
The downstream consequences of this primary mechanism are multifaceted and tissue-specific, contributing to the overall therapeutic effects of DGAT1 inhibition. These include:
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Reduced Intestinal Fat Absorption: DGAT1 is highly expressed in the enterocytes of the small intestine, where it is essential for the re-synthesis of triglycerides from dietary fats before their packaging into chylomicrons for secretion into the circulation.[3][4] Inhibition of intestinal DGAT1 leads to a significant reduction in postprandial hyperlipidemia.[5]
-
Altered Gut Hormone Secretion: A key secondary effect of DGAT1 inhibition is the modulation of gut hormone release. By delaying lipid absorption and increasing the delivery of lipids to the distal small intestine, DGAT1 inhibitors stimulate the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from enteroendocrine L-cells.[3][6][7] Conversely, the secretion of glucose-dependent insulinotropic polypeptide (GIP) from K-cells in the proximal intestine may be blunted.[3]
-
Amelioration of Endoplasmic Reticulum (ER) Stress and Inflammation: In pancreatic β-cells, excessive free fatty acids can lead to lipotoxicity, characterized by increased triglyceride accumulation, ER stress, and inflammation, ultimately causing apoptosis. DGAT1 inhibitors have been shown to protect pancreatic β-cells by reducing intracellular lipid accumulation and downregulating ER stress and inflammatory signaling pathways, such as the JNK and p38 pathways.[8][9]
Quantitative Data on DGAT1 Inhibitors
The potency and selectivity of various small molecule DGAT1 inhibitors have been characterized using in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Inhibitor | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) | Rat DGAT1 IC50 (nM) | Selectivity over DGAT2 | Reference |
| A-922500 | 9 | 22 | - | >5,800-fold | [10] |
| T863 | ~17-49 | ~17-49 | - | >200-fold vs hDGAT2 | [1][11] |
| PF-04620110 | 19-38 | 64 | 94 | >100-fold | [1][3] |
| AZD7687 | 80 | - | - | - | [1] |
| H128 | 98 | - | - | - | [5] |
| Pradigastat (LCQ-908) | - | - | - | - | [1] |
| GSK2973980A | 3 | - | - | - | [1] |
| AZD3988 | 6 | 11 | 5 | - | [1] |
| ABT-046 | 8 | - | - | - | [1] |
| DGAT1-IN-1 | < 10 | - | - | - | [1] |
| Compound 1A | - | - | - | ~160-fold vs A2A receptor | [2] |
| Compound 2A | - | - | - | IC50 of 247 nM vs A2A receptor | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways
DGAT1 Inhibition and Gut Hormone Secretion
The inhibition of DGAT1 in the intestine alters lipid transit, leading to increased stimulation of enteroendocrine L-cells in the distal gut and subsequent release of GLP-1 and PYY.
Caption: DGAT1 inhibition alters gut hormone secretion by modulating intestinal lipid transit.
DGAT1 Inhibition and Pancreatic β-Cell Protection
DGAT1 inhibitors can mitigate lipotoxicity-induced ER stress and inflammation in pancreatic β-cells.
Caption: DGAT1 inhibitors protect pancreatic β-cells from lipotoxicity-induced apoptosis.
Experimental Protocols
In Vitro DGAT1 Enzyme Activity Assay (Radiolabeled)
This assay measures the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglyceride.
Materials:
-
Human small intestinal microsomes (as DGAT1 enzyme source)
-
Dioleoyl glycerol (substrate)
-
[14C]-Oleoyl-CoA or other radiolabeled fatty acyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 25 mM MgCl2)
-
Bovine serum albumin (BSA)
-
DGAT1 inhibitor test compounds
-
Stop solution (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, BSA, and human intestinal microsomes.
-
Add the DGAT1 inhibitor test compound at various concentrations.
-
Initiate the reaction by adding the substrates, dioleoyl glycerol and radiolabeled fatty acyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids.
-
Separate the lipids by TLC.
-
Identify the triglyceride band and scrape it from the TLC plate.
-
Quantify the radioactivity in the triglyceride band using a scintillation counter.
-
Calculate the percent inhibition of DGAT1 activity for each inhibitor concentration and determine the IC50 value.
Cell-Based Triglyceride Synthesis Assay
This assay measures the synthesis of new triglycerides in a cellular context.
Materials:
-
HEK293 cells or other suitable cell line expressing DGAT1
-
Cell culture medium
-
[14C]-glycerol or a fluorescently labeled fatty acid
-
Oleic acid complexed to BSA (to stimulate triglyceride synthesis)
-
DGAT1 inhibitor test compounds
-
Lysis buffer
-
Lipid extraction solvents
-
TLC plates and developing solvent
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-incubate the cells with the DGAT1 inhibitor test compound for a specified time.
-
Add [14C]-glycerol or a fluorescently labeled fatty acid to the medium, along with oleic acid-BSA to stimulate triglyceride synthesis.
-
Incubate for a specified time (e.g., 4-6 hours).
-
Wash the cells and lyse them.
-
Extract the total lipids from the cell lysate.
-
Separate the lipids by TLC.
-
Quantify the amount of radiolabeled or fluorescently labeled triglyceride.
-
Determine the effect of the inhibitor on triglyceride synthesis.
In Vivo Oral Lipid Tolerance Test (OLTT)
This animal model assesses the effect of a DGAT1 inhibitor on postprandial lipemia.
Materials:
-
Mice or rats (e.g., C57BL/6)
-
DGAT1 inhibitor test compound formulated for oral administration
-
Vehicle control
-
Corn oil or other lipid source
-
Blood collection supplies (e.g., EDTA tubes)
-
Triglyceride assay kit
Procedure:
-
Fast the animals overnight.
-
Administer the DGAT1 inhibitor test compound or vehicle by oral gavage.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer a bolus of corn oil by oral gavage.
-
Collect blood samples at various time points post-lipid challenge (e.g., 0, 1, 2, 4, 6 hours).
-
Separate plasma from the blood samples.
-
Measure the plasma triglyceride concentrations at each time point using a triglyceride assay kit.
-
Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the effect of the inhibitor on postprandial lipid excursion.
Experimental Workflows
In Vitro DGAT1 Inhibitor Screening Workflow
Caption: A typical workflow for the in vitro screening of DGAT1 inhibitors.
In Vivo Efficacy Testing Workflow (Oral Lipid Tolerance Test)
Caption: Workflow for assessing the in vivo efficacy of DGAT1 inhibitors using an oral lipid tolerance test.
Clinical Perspective and Future Directions
Several DGAT1 inhibitors have advanced to clinical trials. While proof-of-concept has been established with demonstrated reductions in postprandial triglycerides in humans, a significant challenge has been the prevalence of gastrointestinal side effects, particularly diarrhea.[12][13][14] These adverse events are likely a direct consequence of the mechanism of action, namely the malabsorption of dietary fat.
Future research in this area is focused on:
-
Developing tissue-specific inhibitors: Targeting DGAT1 in specific tissues like the liver, while minimizing intestinal exposure, could potentially mitigate gastrointestinal side effects.
-
Investigating combination therapies: Combining DGAT1 inhibitors with other metabolic agents, such as DPP-4 inhibitors, may offer synergistic effects and allow for lower, better-tolerated doses.[7]
-
Exploring novel inhibitor scaffolds: The discovery of new chemical entities with improved pharmacokinetic and pharmacodynamic properties remains a key objective.
References
- 1. adooq.com [adooq.com]
- 2. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential mechanism of enhanced postprandial glucagon‐like peptide‐1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gwasstories.com [gwasstories.com]
